molecular formula C18H18ClFN2O B10882784 [4-(2-Chlorobenzyl)piperazin-1-yl](4-fluorophenyl)methanone

[4-(2-Chlorobenzyl)piperazin-1-yl](4-fluorophenyl)methanone

Cat. No.: B10882784
M. Wt: 332.8 g/mol
InChI Key: WNLDZKBSWBTHLC-UHFFFAOYSA-N
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Description

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a 4-fluorophenyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can yield N-oxides, while reduction of the ketone group can produce secondary alcohols.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The 2-chlorobenzyl and 4-fluorophenyl groups can enhance binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

What sets 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE apart is the combination of the 2-chlorobenzyl and 4-fluorophenyl groups, which can confer unique chemical and biological properties. This combination can enhance its reactivity and potential as a pharmacophore compared to other similar compounds.

Properties

Molecular Formula

C18H18ClFN2O

Molecular Weight

332.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H18ClFN2O/c19-17-4-2-1-3-15(17)13-21-9-11-22(12-10-21)18(23)14-5-7-16(20)8-6-14/h1-8H,9-13H2

InChI Key

WNLDZKBSWBTHLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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